molecular formula C29H22N3Na5O14 B211903 Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Cat. No. B211903
M. Wt: 751.4 g/mol
InChI Key: AQVFPZSLWPIFBY-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Fura-2 is a pentacarboxylate calcium indicator. The spectral properties of fura-2 in the presence of low calcium concentrations (excitation max = 362 nm, emission max = 512 nm) differ from those during high calcium conditions (excitation max = 335 nm, emission max = 505 nm). Measurement of calcium-induced fluorescence at excitation wavelengths of both 340 and 380 nm with a constant emission wavelength of 505 nm allows for calculation of calcium concentrations based on a ratio of the 340/380 values. Employing this ratio method cancels out certain variables that could be considered artifacts when attempting to image calcium concentrations in cells.

Scientific Research Applications

  • Synthesis and Biological Activities : The synthesis of new benzofuran derivatives, including those related to the chemical structure , has been explored for their potential biological activities. These compounds have shown promising results in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

  • Development of Zinc Sensors : Some derivatives of benzofuran have been developed as zinc sensors, demonstrating significant response to Zn2+ cations, which is crucial for biologically relevant studies (Wang & Pang, 2013).

  • Spectroscopic Probes for Zn2+ : Compounds with similar structural elements have been characterized as spectroscopic probes for Zn2+ ions, useful in biochemical and physiological studies (Jefferson, Hunt, & Ginsburg, 1990).

  • Fluorescence Bioimaging Applications : The electronic properties of related squaraine derivatives have been studied for potential applications in fluorescence bioimaging, demonstrating significant benefits in medical imaging technologies (Chang et al., 2019).

  • Antimicrobial Properties : Benzimidazole, benzoxazole, and benzothiazole derivatives, which share a similar chemical framework, have been synthesized and screened for antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Padalkar et al., 2014).

  • Cytotoxicity Studies in Cancer Research : Certain organotin(IV) complexes with amino acetate functionalized Schiff base, structurally akin to the compound , have shown cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer treatment (Basu Baul et al., 2009).

properties

Molecular Formula

C29H22N3Na5O14

Molecular Weight

751.4 g/mol

IUPAC Name

pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C29H27N3O14.5Na/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5

InChI Key

AQVFPZSLWPIFBY-UHFFFAOYSA-I

SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

synonyms

2,2'-((2-(2-((6-(bis(carboxylatomethyl)amino)-2-(5-carboxylatooxazol-2-yl)benzofuran-5-yl)oxy)ethoxy)-4-methylphenyl)azanediyl)diacetate, pentasodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 2
Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 3
Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 4
Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 5
Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 6
Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

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